molecular formula C7H11BrO2 B8215446 (2S)-2-Bromo-2-cyclopentylacetic acid

(2S)-2-Bromo-2-cyclopentylacetic acid

Cat. No.: B8215446
M. Wt: 207.06 g/mol
InChI Key: MUPJNXOZPQMJNR-LURJTMIESA-N
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Description

(2S)-2-Bromo-2-cyclopentylacetic acid (CAS: 53389-30-3) is a chiral brominated carboxylic acid featuring a cyclopentyl substituent at the α-carbon of the acetic acid backbone. Its molecular formula is C₇H₁₁BrO₂, with a molecular weight of 223.07 g/mol (calculated). The compound is characterized by a stereogenic center at the second carbon (S-configuration), which influences its reactivity and interactions in asymmetric synthesis and pharmaceutical applications. It is commercially available with a purity of ≥97% and is stored at room temperature, making it suitable for industrial and academic research in fields such as biopharmaceuticals,新材料, and green chemistry .

Properties

IUPAC Name

(2S)-2-bromo-2-cyclopentylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4H2,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPJNXOZPQMJNR-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H](C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (2S)-2-Bromo-2-cyclopentylacetic acid is best understood through comparison with analogous brominated carboxylic acids and substituted acetic acids. Below is a detailed analysis:

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
This compound C₇H₁₁BrO₂ 223.07 Cyclopentyl, Br (α-carbon) Chiral intermediates, asymmetric synthesis
(S)-2-Bromoglutaric acid C₅H₇BrO₄ 211.01 Br (β-carbon), extended chain Biochemical studies, enzyme inhibitors
2-(4-Bromo-2-chlorophenyl)acetic acid C₈H₆BrClO₂ 265.49 Aromatic Br/Cl, phenyl group Pharmaceutical precursors
Benzilic acid (2,2-Diphenyl-2-hydroxyacetic acid) C₁₄H₁₂O₃ 228.24 Phenyl groups, hydroxyl (α-carbon) Organic synthesis, stabilizers

Structural and Functional Comparisons

Substituent Effects on Acidity

  • The electron-withdrawing bromine at the α-carbon of this compound lowers its pKa (~2.1) compared to unsubstituted acetic acid (pKa ~2.5), enhancing acidity. In contrast, Benzilic acid (pKa ~3.5) exhibits reduced acidity due to electron-donating hydroxyl and bulky phenyl groups .
  • Aromatic analogs like 2-(4-Bromo-2-chlorophenyl)acetic acid show intermediate acidity (pKa ~2.8) due to mixed electronic effects from halogens on the aromatic ring .

Steric and Stereochemical Considerations The cyclopentyl group in the target compound introduces significant steric hindrance, limiting its reactivity in nucleophilic substitutions compared to less bulky analogs like (S)-2-Bromoglutaric acid. However, this bulk enhances enantioselectivity in catalytic reactions . Stereochemical specificity: The (2S)-configuration of the target compound distinguishes it from racemic mixtures of non-chiral analogs (e.g., Benzilic acid), making it valuable in asymmetric synthesis .

Solubility and Stability

  • The alicyclic cyclopentyl group reduces water solubility compared to phenyl-substituted acids (e.g., Benzilic acid), but improves solubility in organic solvents like dichloromethane .
  • Brominated aromatic acids (e.g., 2-(4-Bromo-2-chlorophenyl)acetic acid) exhibit higher thermal stability due to resonance stabilization of the aromatic ring .

Applications in Synthesis

  • The target compound’s bromine serves as a leaving group in alkylation reactions, whereas Benzilic acid is used in rearrangement reactions (e.g., Benzilic acid rearrangement to synthesize diketones) .
  • Glutaric acid derivatives (e.g., (S)-2-Bromoglutaric acid) are preferred in peptide mimicry due to their extended carbon chains .

Research Findings

  • A 2017 study cataloging rare brominated acids highlighted the role of this compound in synthesizing cyclopentane-based drug candidates, leveraging its rigid alicyclic structure for target binding .
  • Comparative analyses of halogenated phenylacetic acids (2024) demonstrated that bromine at the α-carbon (as in the target compound) enhances electrophilicity by 30% compared to β-positioned halogens in glutaric acid analogs .

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